

The Rise and Discontinuation of Tigemonam: A Technical Overview

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Compound of Interest

Compound Name: Tigemonam

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Tigemonam (formerly SQ-30,213), an orally active monobactam antibiotic, emerged from the research laboratories of Bristol-Myers Squibb (formerly Squibb) in the mid-1980s.^[1] As a third-generation monobactam, it represented a significant advancement in the quest for potent, orally bioavailable agents targeting problematic Gram-negative pathogens. Despite promising preclinical and in vitro data, its development was ultimately discontinued for reasons that have not been publicly disclosed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of **Tigemonam**, tailored for researchers, scientists, and drug development professionals.

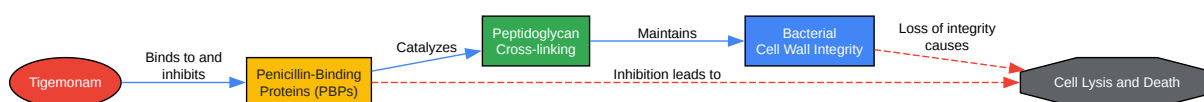
Discovery and Synthesis

Tigemonam was synthesized as part of a broader effort to improve upon the antibacterial spectrum and pharmacokinetic properties of earlier monobactams. The core structure, a monosulfactam, is structurally analogous to aztreonam. The initial preparation of **Tigemonam** was reported by C. Yoshida et al. in the Journal of Antibiotics in 1985, with subsequent patents filed by Slusarchyk and Koster of Squibb in 1986 and 1987.^[1] While a detailed, step-by-step synthesis protocol is beyond the scope of this guide, the key innovation lay in the modification of the side chain at the 3-position of the azetidinone ring, which enhanced its oral absorption and stability against many β -lactamases.

Mechanism of Action

Like other β -lactam antibiotics, **Tigemonam** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are the penicillin-binding proteins (PBPs),

enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, **Tigemonam** effectively blocks the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity, cell lysis, and ultimately, bacterial death. A key advantage of **Tigemonam** is its high stability to hydrolysis by a wide range of plasmid and chromosomally mediated β -lactamases, which are a common cause of resistance to many other β -lactam antibiotics.



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Figure 1: Mechanism of action of **Tigemonam**.

In Vitro Antibacterial Activity

Tigemonam demonstrated potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including most members of the Enterobacteriaceae family, *Haemophilus influenzae*, and *Neisseria gonorrhoeae*. Its activity against *Pseudomonas aeruginosa*, *Acinetobacter* spp., and anaerobic bacteria was generally poor. Notably, it retained its potency against many strains that were resistant to other β -lactams due to the production of β -lactamases.

Table 1: In Vitro Activity of **Tigemonam** (MIC90, $\mu\text{g/mL}$)

| Bacterial Species | Tigemonam | Comparator Agents |
|-------------------------|-------------|--|
| Escherichia coli | 0.25 | Amoxicillin/Clavulanate (>32), Cefaclor (16) |
| Klebsiella pneumoniae | 0.25 | Amoxicillin/Clavulanate (>32), Cefaclor (8) |
| Proteus mirabilis | ≤0.12 | Amoxicillin/Clavulanate (4), Cefaclor (4) |
| Enterobacter spp. | 16 | - |
| Citrobacter spp. | 4 | - |
| Salmonella spp. | 0.25 | - |
| Haemophilus influenzae | 0.25 | Amoxicillin/Clavulanate (2), Cefaclor (4) |

| Branhamella catarrhalis | 0.25 | - |

Data compiled from multiple sources.

Preclinical In Vivo Efficacy and Pharmacokinetics

Preclinical studies in animal models confirmed the in vivo efficacy of orally administered **Tigemonam**. In murine systemic infection models, **Tigemonam** demonstrated potent activity against a range of Gram-negative pathogens.

Table 2: In Vivo Efficacy of **Tigemonam** (ED50, mg/kg) in Murine Systemic Infection Models

| Pathogen | Tigemonam (Oral) | Cefaclor (Oral) | Amoxicillin (Oral) |
|---------------------------------|------------------|-----------------|--------------------|
| Escherichia coli SC 8294 | 1.4 | >200 | >200 |
| Escherichia coli SC 12199 | 1.5 | 160 | >200 |
| Klebsiella pneumoniae SC 12216 | 0.9 | 160 | >200 |
| Proteus mirabilis SC 9575 | 0.3 | 25 | 10 |
| Serratia marcescens SC 9782 | 0.5 | >200 | >200 |
| Enterobacter cloacae SC 11078 | 3.9 | >200 | >200 |

| Haemophilus influenzae SC 10556 | 1.8 | 12.5 | 6.3 |

Pharmacokinetic studies in mice and dogs revealed that **Tigemonam** is well absorbed after oral administration.[2][3] In dogs, a 25 mg/kg oral dose resulted in serum levels exceeding 30 µg/mL.[3]

Table 3: Pharmacokinetic Parameters of **Tigemonam**

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) |
|---------|--------------|-------|--------------|----------|---------------|
| Mouse | 25 | Oral | ~15 | ~0.5 | ~1.5 |

| Dog | 25 | Oral | >30 | ~1-2 | ~2-3 |

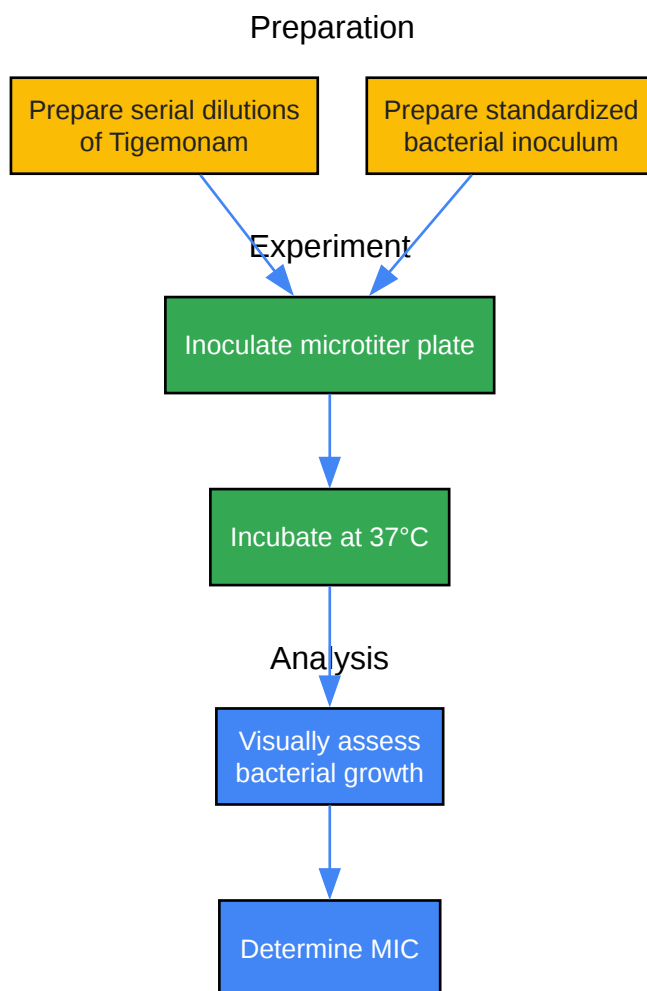
Approximate values compiled from available literature.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **Tigemonam** was primarily assessed using the broth microdilution method. The following is a generalized protocol based on standard methodologies of the time.

- **Preparation of Antibiotic Solutions:** A stock solution of **Tigemonam** is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth to achieve a range of concentrations.
- **Inoculum Preparation:** Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). This suspension is further diluted in Mueller-Hinton broth to a final concentration of approximately 5×10^5 CFU/mL.
- **Inoculation:** A standardized volume of the bacterial inoculum is added to each well of a microtiter plate containing the serially diluted antibiotic. Control wells (growth control without antibiotic and sterility control without bacteria) are included.
- **Incubation:** The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- **Interpretation:** The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.



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Figure 2: Workflow for MIC determination.

Murine Systemic Infection Model for In Vivo Efficacy

The in vivo efficacy of **Tigemonam** was evaluated in a murine systemic infection model. The following is a generalized protocol.

- Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial pathogen suspended in a mucin-containing medium to enhance virulence.
- Treatment: At specified time points post-infection (e.g., 1 and 4 hours), groups of mice are treated with varying doses of **Tigemonam** or comparator antibiotics administered orally. A

control group receives a placebo.

- Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is recorded.
- Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the infected animals from death, is calculated using statistical methods such as probit analysis.

Clinical Development and Discontinuation

Tigemonam was identified as a candidate for clinical trials for the treatment of infections caused by susceptible Gram-negative aerobic bacteria. However, despite the promising preclinical data, the clinical development of **Tigemonam** was discontinued. The specific reasons for this decision have not been made public by Bristol-Myers Squibb.

Conclusion

Tigemonam was a promising orally active monobactam with potent activity against a wide range of Gram-negative pathogens, including many β -lactamase-producing strains. Its favorable preclinical profile, including good oral absorption in animal models, suggested it could have been a valuable addition to the therapeutic armamentarium against Gram-negative infections. The discontinuation of its development underscores the complexities and challenges inherent in the pharmaceutical pipeline, where promising candidates can be halted for a variety of undisclosed scientific, strategic, or commercial reasons. The story of **Tigemonam** remains a relevant case study for researchers in the field of antibiotic discovery and development.

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